molecular formula C12H11NO2S B096086 [(4-Methylquinolin-2-yl)sulfanyl]acetic acid CAS No. 17880-62-5

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Cat. No.: B096086
CAS No.: 17880-62-5
M. Wt: 233.29 g/mol
InChI Key: LYRXFOXCAABCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a quinoline-based derivative that serves as a key chemical intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring the quinoline heterocycle, is of significant interest in the development of novel therapeutic agents. Quinolines are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. This compound is primarily utilized in the synthesis of more complex molecules, particularly through further functionalization of the acetic acid moiety or the quinoline ring system. Research indicates that derivatives of 2-sulfanylquinoline have been explored for their potential as kinase inhibitors. Specifically, this compound is a known precursor in the synthesis of potent and selective checkpoint kinase 1 (CHK1) inhibitors, which are a major focus in oncology research for their role in overcoming tumor resistance to DNA-damaging chemotherapeutics. The chemical is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRXFOXCAABCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-methylquinoline with a suitable thiolating agent to introduce the sulfanyl group at the 2-position. This intermediate is then reacted with a halogenated acetic acid derivative under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₁₁NO₂S
  • Melting Point : 117°C
  • IUPAC Name : [(4-Methyl-2-quinolinyl)sulfanyl]acetic acid

The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Medicinal Chemistry

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid has been explored for its potential as a drug candidate due to its biological activities:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : The compound has shown promising results in antiproliferative assays against several cancer cell lines. For instance:
Cell LineGI50 (nM)Mechanism
MCF-7 (Breast)15Induces apoptosis through DNA damage
A549 (Lung)20Inhibits tubulin polymerization
HCT116 (Colon)10Cell cycle arrest at G0/G1 phase

These findings suggest that the compound can effectively inhibit cancer cell growth by inducing apoptosis and disrupting critical cellular functions.

The biological activity of this compound is primarily attributed to:

  • DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death.
  • Protein Interaction : The thioether linkage may interact with proteins, affecting their activity and triggering various cellular pathways that result in biological effects.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in synthetic chemistry. It is utilized in the development of materials with specific properties such as fluorescence or conductivity, making it relevant in optoelectronics and electrochromic devices.

In Vivo Studies

A study evaluated the pharmacokinetic properties of this compound in nude mice bearing MCF-7 xenograft tumors. The results indicated a significant reduction in tumor size after treatment with the compound, supporting its potential as an effective anticancer agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes, inhibiting their function and leading to reduced tumor growth.

Mechanism of Action

The mechanism of action of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzymes by binding to their active sites. The sulfanyl group may enhance binding affinity through additional interactions, while the acetic acid moiety can participate in hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Quinoline Cores

2-(4-Methyl-2-phenylquinolin-3-yl)acetic Acid Hydrochloride
  • Structure : Differs in substituent positions: phenyl at C2 and acetic acid at C3, with a methyl group at C3.
  • Key Differences :
    • Substituent Position: Acetic acid at C3 instead of C2.
    • Additional Group: Phenyl at C2 vs. sulfanyl at C2 in the target compound.
    • Physicochemical Properties: Higher molecular weight (313.78 g/mol) due to the phenyl group and hydrochloride salt, enhancing aqueous solubility .
2-[(4-Fluorophenyl)thio]acetic Acid
  • Structure: Lacks the quinoline core; features a fluorophenyl-thioether linked to acetic acid.
  • Electronic Effects: Fluorine introduces electronegativity, increasing lipophilicity (logP ~1.3) compared to the quinoline-based target compound .

Heterocyclic Variants

(3-Methylquinoxalin-2-yl)sulfanylacetic Acid
  • Structure: Quinoxaline core (two nitrogen atoms) instead of quinoline, with methyl at C3 and phenyl-sulfanyl-acetic acid at C2.
  • Substitution Pattern: Methyl at C3 (vs. C4 in the target compound) may sterically hinder interactions .
2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetic Acid
  • Structure : Piperidine-derived ketone linked via sulfanyl-acetic acid.
  • Functional Groups: The ketone and piperidine groups introduce basicity and hydrogen-bond acceptors, differing from the quinoline’s aromatic nitrogen .

Sulfur/Selenium Substitution Analogs

(4-Pyridoylselenyl)acetic Acid
  • Structure : Selenium replaces sulfur in the thioether linkage, attached to a pyridine ring.
  • Key Differences: Redox Activity: Selenium’s lower electronegativity and higher polarizability may enhance radical scavenging or catalytic properties. Stability: Selenoethers are generally less stable than thioethers under oxidative conditions .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
[(4-Methylquinolin-2-yl)sulfanyl]acetic Acid Quinoline C4-methyl, C2-sulfanyl-acetic acid ~257.3 (calculated) Potential antimicrobial activity
2-(4-Methyl-2-phenylquinolin-3-yl)acetic Acid Hydrochloride Quinoline C4-methyl, C2-phenyl, C3-acetic acid 313.78 Enhanced solubility (HCl salt)
(3-Methylquinoxalin-2-yl)sulfanylacetic Acid Quinoxaline C3-methyl, C2-phenyl-sulfanyl-acetic acid 336.4 (calculated) Electron-deficient core
2-[(4-Fluorophenyl)thio]acetic Acid Benzene C4-fluoro, thioether-acetic acid 186.2 High lipophilicity
(4-Pyridoylselenyl)acetic Acid Pyridine Selenoether-acetic acid ~199.1 (calculated) Redox-active moiety

Biological Activity

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is a compound with significant biological activity, characterized by its unique structural features, including a quinoline ring, a sulfanyl group, and an acetic acid moiety. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁NO₂S
  • Molecular Weight : Approximately 233.29 g/mol
  • Structural Features :
    • Quinoline ring substituted at the 4-position with a methyl group.
    • A sulfanyl group linked to an acetic acid moiety.

This compound serves as an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • Demonstrated effectiveness against a range of bacterial strains.
    • Potential use in developing new antimicrobial agents due to its ability to inhibit microbial growth.
  • Anticancer Activity :
    • Exhibits cytotoxic effects on various cancer cell lines.
    • Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
  • Anti-inflammatory Effects :
    • The compound has been associated with reduced inflammation markers in vitro and in vivo.
    • Potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis have been suggested .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting normal cellular functions and leading to cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation by binding to their active sites. The sulfanyl group enhances binding affinity through additional interactions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acidEthoxy group at the 6-positionDifferent solubility characteristics
[(4-Hydroxyquinolin-2-yl)sulfanyl]acetic acidHydroxy group instead of methylPotentially enhanced biological activity due to hydroxyl
[(2-Methylquinolin-4-yl)sulfanyl]acetic acidMethyl substitution at the 2-positionVariability in biological activity

The unique combination of the quinoline structure, sulfanyl linkage, and acetic acid moiety grants this compound distinct reactivity patterns and biological activities compared to its analogs.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the anticancer properties of this compound against several cell lines (e.g., MDA-MB-231, HCT116). Results indicated significant cytotoxicity, suggesting its potential as a lead compound for cancer therapy .
  • Antimicrobial Research :
    • Investigations into its antimicrobial efficacy revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Applications :
    • Experimental models demonstrated that this compound significantly reduced inflammation markers, supporting its use in treating inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or Michael addition reactions. For example:

  • Nucleophilic Thiol-Ether Formation: React 4-methylquinoline-2-thiol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water at 60–80°C) .
  • Optimization Tips:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .
    • Base Selection: KOH or NaHCO₃ minimizes side reactions compared to stronger bases .
    • Purity Control: Post-synthesis purification via recrystallization (hexanes/ethyl acetate) or column chromatography (silica gel, 1:2 ethyl acetate/hexane) improves yield .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify quinoline protons (δ 8.2–8.8 ppm) and sulfanyl-acetic acid protons (δ 3.6–4.2 ppm for CH₂-S, δ 12–13 ppm for COOH) .
    • ¹³C NMR: Confirm carbonyl (δ 170–175 ppm) and quinoline carbons (δ 120–150 ppm) .
  • Mass Spectrometry (MS): ESI-MS in negative mode detects [M-H]⁻ ions; exact mass should match theoretical m/z (e.g., C₁₂H₁₁NO₂S: 265.04) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns (e.g., Purospher® STAR) with acetonitrile/water gradients to assess purity (>95%) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection: Use single-crystal diffractometers (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via vapor diffusion (hexanes/ethyl acetate) .
  • Structure Solution:
    • SHELX Suite: SHELXT for initial phase determination, SHELXL for refinement. Anisotropic displacement parameters refine quinoline and sulfanyl group geometries .
    • WinGX Integration: Visualize and validate hydrogen bonding (e.g., COOH⋯Nquinoline interactions) and packing diagrams .
  • Example Data: A monoclinic P2₁/c space group with a = 6.5722 Å, b = 22.4650 Å, and Z = 4 was reported for a related sulfanyl-acetic acid compound .

Advanced: How should researchers address contradictions between observed and expected reaction products?

Methodological Answer:

  • Case Study: describes an unexpected cyclohexyl-methanone product from a Michael addition-aldol sequence. Resolution strategies include:
    • Mechanistic Probing: Conduct DFT calculations to compare energy barriers for expected vs. observed pathways .
    • Intermediate Trapping: Quench reactions at timed intervals and analyze intermediates via LC-MS .
    • Kinetic Studies: Vary temperature (25–80°C) and monitor reaction progress via ¹H NMR to identify rate-determining steps .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • Molecular Modeling:
    • Density Functional Theory (DFT): Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic (sulfanyl group) and electrophilic (quinoline ring) sites .
    • Docking Studies (AutoDock Vina): Predict binding affinities for biological targets (e.g., enzymes with thiol-reactive sites) using the carboxylic acid moiety as an anchor .
  • Reaction Pathway Analysis: IRC (Intrinsic Reaction Coordinate) calculations in ORCA 5.0 verify transition states in Michael addition mechanisms .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Standardized Protocols:
    • Stoichiometry: Maintain a 1:1.2 molar ratio of 4-methylquinoline-2-thiol to chloroacetic acid to account for volatility .
    • Quality Control: Pre-dry solvents (ethanol over molecular sieves) and reagents (vacuum-dry chloroacetic acid) .
  • Batch Consistency: Use identical HPLC conditions (e.g., 70:30 acetonitrile/water, 1.0 mL/min) to compare retention times (RT ≈ 6.2 min) across syntheses .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Crystallization Screens: Use combinatorial matrices (e.g., Hampton Research Crystal Screen) with 96 conditions (pH 4–9, PEG/ionic solutions) .
  • Additive Screening: Introduce co-formers (e.g., nicotinamide) to stabilize π-π stacking between quinoline rings .
  • Temperature Gradients: Slow cooling (0.5°C/hour) from 60°C to 4°C enhances crystal nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 2
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.